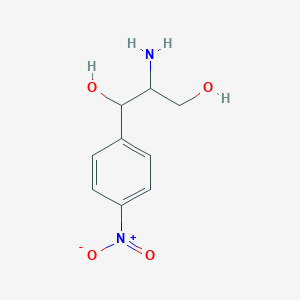

2-Amino-1-(4-nitrophenyl)propane-1,3-diol

概要

説明

2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with two stereocenters. It is known for its applications in the pharmaceutical industry, particularly as a reference standard in the British Pharmacopoeia . The compound has a molecular formula of C9H12N2O4 and a molecular weight of 212.20 g/mol .

準備方法

The synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol typically involves the reaction of 4-nitrobenzaldehyde with 2-amino-1,3-propanediol under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反応の分析

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a nucleophile in substitution reactions. Key transformations include:

These reactions retain the stereochemical configuration at the chiral centers due to mild conditions that prevent racemization .

Esterification and Etherification of Hydroxyl Groups

The two hydroxyl groups undergo typical alcohol reactions:

The diol structure allows selective protection of hydroxyl groups for stepwise synthesis .

Hydrogen Bonding and Physicochemical Interactions

The compound’s hydroxyl and amine groups participate in hydrogen bonding, influencing its:

-

Solubility : Enhanced in polar solvents (water, ethanol).

-

Crystal packing : Stabilized by intermolecular O–H···N and N–H···O bonds .

-

Biological activity : Facilitates interactions with enzyme active sites (e.g., kinase inhibition) .

Redox Reactivity of the Nitrophenyl Group

The 4-nitrophenyl substituent undergoes reduction under catalytic hydrogenation:

| Reaction Type | Conditions | Product | Notes | References |

|---|---|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 4-Aminophenyl derivative | Retains stereochemistry |

The resulting amine serves as an intermediate for dyes and pharmaceuticals .

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is particularly significant in the development of antihypertensive medications and drugs targeting neurological disorders. The ability to modify its structure allows researchers to create compounds with enhanced therapeutic effects and reduced side effects .

Case Study: Antihypertensive Agents

Research has demonstrated that derivatives of 2-amino-1-(4-nitrophenyl)propane-1,3-diol exhibit significant antihypertensive activity. For instance, modifications to the nitrophenyl group have been shown to influence the pharmacokinetic properties of the resulting compounds, leading to improved efficacy in clinical settings .

Biochemical Research

Enzyme Activity Studies

In biochemical research, this compound is utilized to investigate enzyme activities and protein interactions. Its ability to interact with various biological molecules makes it a valuable tool for understanding complex biochemical pathways .

Example: Protein Interaction Studies

Studies have employed this compound to elucidate mechanisms of enzyme inhibition and activation. For example, its interaction with specific enzymes involved in metabolic pathways has provided insights into drug metabolism and resistance mechanisms .

Analytical Chemistry

Development of Analytical Methods

This compound is instrumental in developing analytical techniques for detecting and quantifying nitrophenol derivatives in environmental samples. Its stability and reactivity make it suitable for use in chromatography and spectrometry applications .

Case Study: Chromatographic Analysis

A study highlighted the use of liquid chromatography to analyze chloramphenicol and related compounds, including this compound. The method demonstrated high sensitivity and specificity, making it applicable for quality control in pharmaceutical manufacturing .

Material Science

Specialized Polymers and Coatings

In material science, this compound's unique chemical properties allow it to be incorporated into specialized polymers and coatings. These materials can exhibit enhanced performance characteristics such as improved durability and resistance to environmental degradation .

Application Example: Coating Materials

Research has shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties and thermal stability, making them suitable for applications in harsh environments .

Data Table: Summary of Applications

| Application Area | Description | Key Outcomes/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting hypertension and neurological disorders | Enhanced efficacy; reduced side effects |

| Biochemical Research | Studies on enzyme activity and protein interactions | Insights into drug metabolism; understanding resistance mechanisms |

| Analytical Chemistry | Development of methods for detecting nitrophenol derivatives | High sensitivity in chromatographic analysis |

| Material Science | Creation of specialized polymers and coatings | Improved durability; enhanced mechanical properties |

作用機序

The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

2-Amino-1-(4-nitrophenyl)propane-1,3-diol can be compared with other similar compounds, such as:

Chloramphenicol: A well-known antibiotic with a similar structural motif.

2-Amino-1-(4-nitrophenyl)ethanol: Another compound with a similar nitrophenyl group but different functional groups.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .

生物活性

2-Amino-1-(4-nitrophenyl)propane-1,3-diol, also known as (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly as a precursor in the synthesis of antibiotics like chloramphenicol.

The molecular formula of this compound is with a molecular weight of approximately 240.23 g/mol. It exists in several stereoisomeric forms, with the D-threo form being the most biologically active .

Synthesis

The synthesis of this compound involves several steps including nucleophilic additions and resolution of enantiomers. The process typically starts from the reaction of 4-nitrophenylacetaldehyde with a suitable amine under acidic conditions .

Key Steps in Synthesis:

- Formation of Enantiomers : The compound can be resolved into its enantiomers using camphor sulfonic acid as a resolving agent.

- Nucleophilic Attack : The nitrogen atom acts as a nucleophile in subsequent reactions, facilitating the formation of chloramphenicol through further modifications .

Biological Activity

The biological activity of this compound primarily revolves around its role as an antibiotic precursor.

Chloramphenicol, derived from this compound, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This action prevents peptide bond formation during translation, effectively halting bacterial growth .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- A study on chloramphenicol demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the bacterial strain tested .

Toxicity and Safety

While the compound shows promising biological activity, studies have also evaluated its toxicity:

- Acute Toxicity : Classified under acute toxicity category 4 for oral exposure and skin irritation category 2. Care should be taken when handling due to potential irritant effects .

- Long-term Effects : Chronic exposure studies indicated no significant carcinogenic effects at lower doses; however, further research is warranted to fully understand long-term implications .

Applications

The primary applications of this compound include:

- Antibiotic Synthesis : As a key intermediate in the production of chloramphenicol.

- Pharmaceutical Research : Investigated for potential use in developing new antimicrobial agents with improved efficacy and reduced side effects.

特性

IUPAC Name |

2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJXSUPZMNXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020866 | |

| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-62-0, 2964-48-9, 3689-55-2 | |

| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4'-Nitrophenyl)-2-aminopropane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 119-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FB0B566G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol is C9H12N2O5, and its molecular weight is 228.20 g/mol.

ANone: Yes, several studies mention the use of various spectroscopic techniques for the characterization of ANPO and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 11B NMR have been employed to determine the structure, stereochemistry, and interactions of ANPO with other molecules. [, , , , ]

- Infrared Spectroscopy (FTIR): FTIR analysis provides insights into the functional groups present in the molecule and has been used to study the structure of ANPO salts. []

- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of ANPO derivatives, aiding in structure elucidation. []

A: The stability of ANPO can vary depending on factors like pH, temperature, and the presence of other chemicals. While specific stability data for ANPO might be limited in the provided research, studies on its derivative, chloramphenicol, indicate potential degradation pathways. For instance, one study reports a significant increase in the concentration of 2-Amino-1-(4-nitrophenyl)-propane-1,3-diol, a degradation product of chloramphenicol, in eye drops after three months of accelerated testing. [] This suggests that ANPO itself could be susceptible to similar degradation pathways.

ANone: Yes, ANPO and its derivatives have demonstrated potential as catalysts in various organic reactions:

- Chiral Catalyst: ANPO derivatives, particularly those with a rigid cyclic structure, have shown promise as chiral Lewis base catalysts in asymmetric hydrosilylation reactions. These reactions are valuable for synthesizing chiral amines, essential building blocks for pharmaceuticals and other bioactive compounds. []

- Organocatalyst: ANPO itself has been successfully employed as an organocatalyst in the Hantzsch four-component reaction, a versatile method for synthesizing hexahydroquinolines, which possess various biological activities. []

A: The presence of chiral centers in ANPO allows for the synthesis of chiral derivatives. Introducing specific functional groups and creating rigid cyclic structures from ANPO can lead to the development of effective chiral catalysts. These modifications can enhance the catalyst's ability to differentiate between enantiomers during reactions, leading to high enantioselectivity. [, , ]

ANone: Research suggests that modifying ANPO's structure significantly impacts its properties and activities.

- Chiral Resolution: The presence of the amino and hydroxyl groups in ANPO enables its use as a resolving agent for separating enantiomers of chiral acids, such as dibenzoyltartaric acid and tartaric acid. [] The stereochemistry of ANPO plays a crucial role in its ability to selectively interact with one enantiomer over the other.

- Catalytic Activity: The catalytic activity of ANPO derivatives is influenced by the specific modifications introduced to the parent molecule. For instance, condensing ANPO with different ketones leads to the formation of various oxazolidine derivatives, which may exhibit varying catalytic activities. [, ]

ANone: Several analytical techniques are employed in the analysis of ANPO and its derivatives, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, has been extensively used to quantify ANPO, often in conjunction with UV detection. [, , , ] This method is crucial for determining the purity of ANPO and analyzing its stability in various formulations.

- Capillary Zone Electrophoresis (CZE): CZE is a separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. It has been successfully applied to determine the concentration of ANPO in pharmaceutical preparations. []

ANone: Although the provided research focuses on ANPO as a synthetic intermediate, some insights can be drawn from studies on chloramphenicol, a direct derivative of ANPO:

- Improved Formulation: One study demonstrated that modifying the formulation of chloramphenicol eye drops significantly enhanced the stability of the active ingredient. [] Similar approaches might be applicable to ANPO-derived compounds, potentially involving adjustments to pH, the addition of stabilizers, or changes in packaging.

A: ANPO holds significant historical importance as a crucial synthetic precursor to chloramphenicol, one of the first broad-spectrum antibiotics discovered. [] The development of synthetic routes to ANPO and its subsequent conversion to chloramphenicol marked a significant milestone in the fight against bacterial infections.

ANone: The unique properties of ANPO have led to its use in various fields, fostering cross-disciplinary research and collaborations:

- Chiral Resolution: ANPO and its derivatives have found applications as chiral resolving agents for separating enantiomers of various chiral compounds. [, , , ] This is particularly relevant in the pharmaceutical industry for obtaining enantiomerically pure drugs.

- Catalysis: As previously mentioned, ANPO derivatives, especially those with specific structural modifications, show promise as chiral catalysts in asymmetric synthesis. [, ] These catalysts are valuable tools for producing enantiomerically enriched compounds, which are highly sought after in pharmaceutical and agrochemical industries.

- Materials Science: The ability of ANPO to form well-defined crystals and its chiral nature makes it an attractive building block for developing novel materials. [, ] For instance, ANPO has been explored for creating chiral porous materials, which could have applications in enantioselective separations or catalysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。